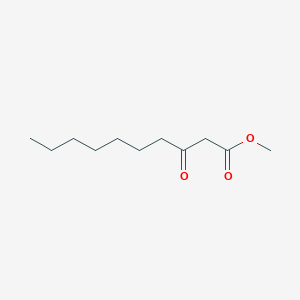
(Tétrahydro-2H-thiopyran-4-yl)méthanol
Vue d'ensemble
Description
“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a sulfur-containing heterocyclic building block . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
This compound can be synthesized from tetrahydrothiopyran-4-one . Another synthesis method involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF and ester .Molecular Structure Analysis
The molecular formula of “(Tetrahydro-2H-thiopyran-4-yl)methanol” is C6H12O2 . The exact mass is 132.06100 .Chemical Reactions Analysis
“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone, which is a drug that acts as a CB2 cannabinoid receptor agonist .Physical And Chemical Properties Analysis
“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a colorless liquid . It has a density of 1.000±0.06 g/cm3 , a boiling point of 105 °C , and a flash point of 61° (142°F) . It is slightly soluble in water .Applications De Recherche Scientifique
Matière première chimique organique de base
“(Tétrahydro-2H-thiopyran-4-yl)méthanol” est une matière première chimique organique de base . Elle peut être utilisée comme matière de départ dans diverses réactions chimiques pour produire d'autres composés.
Carburant de haute qualité
Ce composé peut également être utilisé comme carburant de haute qualité . Sa structure chimique peut lui permettre de brûler efficacement et de produire une quantité importante d'énergie.
Industrie chimique fine
Dans l'industrie chimique fine, “this compound” peut être utilisé dans la synthèse de divers produits . Les détails de ces applications dépendraient des processus et des produits spécifiques de l'industrie.
Industrie des plastiques
“this compound” peut être utilisé dans l'industrie des plastiques . Il pourrait potentiellement être utilisé dans la production de certains types de plastique ou comme composant dans les additifs plastiques.
Production de pesticides
Ce composé est l'une des matières premières importantes dans la production de pesticides . Elle peut être utilisée pour synthétiser divers types de pesticides.
Industrie pharmaceutique
“this compound” peut être utilisé dans l'industrie pharmaceutique . Elle peut être utilisée comme matière de départ pour la synthèse de divers produits pharmaceutiques.
Mécanisme D'action
Target of Action
Tetrahydro-2H-thiopyran-4-yl methanol, also known as TETRAHYDROTHIOPYRAN-4-METHANOL, is a biochemical reagent . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . Toll-like receptor 7 is a protein that in humans is encoded by the TLR7 gene. It is involved in pathogen recognition and activation of innate immunity, which suggests that this compound may play a role in these biological processes.
Mode of Action
It is known to be used in the synthesis of pteridinone toll-like receptor 7 agonists . Agonists are substances that initiate a physiological response when combined with a receptor. In this case, the compound may interact with Toll-like receptor 7 to initiate an immune response.
Biochemical Pathways
Given its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that it may influence the pathways associated with innate immunity.
Result of Action
Considering its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that the compound may contribute to the activation of innate immunity.
Propriétés
IUPAC Name |
thian-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVCLDAMMNHILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602925 | |
| Record name | (Thian-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100277-27-8 | |
| Record name | (Thian-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)










![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

